

The Discovery and Development of CC-90010 (Trotabresib): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC-90010

Cat. No.: B1574583

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90010, also known as Trotabresib, is a novel, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.^[1] It is currently under development for the treatment of advanced solid tumors, including high-grade gliomas, and relapsed/refractory non-Hodgkin's lymphoma.^{[2][3]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of **CC-90010**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Preclinical Development

The development of **CC-90010** stemmed from the growing understanding of the role of epigenetic dysregulation in cancer.^[3] BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.^{[1][4]} This process is crucial for the expression of key oncogenes, including MYC.^[1]

CC-90010 was identified through screening efforts to discover potent and selective BET inhibitors with favorable pharmacological properties, including oral bioavailability and central nervous system (CNS) penetration.^[1] Preclinical studies have demonstrated its significant anti-proliferative activity in various cancer models.

Biochemical and Cellular Activity

CC-90010 exhibits potent inhibitory activity against BET bromodomains, with a higher affinity for BRD4. Its efficacy has been demonstrated in a range of cancer cell lines, particularly those of hematological and glial origin.

Table 1: In Vitro Inhibitory Activity of **CC-90010**

Target/Cell Line	Assay Type	IC50 Value	Reference
BRD4	Biochemical Assay	15.0 ± 6.6 nM	
Acute Myeloid Leukemia (AML)	Cell Proliferation	0.02 ± 0.006 μM	
Diffuse Large B-cell Lymphoma (DLBCL)	Cell Proliferation	0.10 ± 0.31 μM	
Glioblastoma Cells	Cell Proliferation	0.98 ± 1.06 μM	
Glioblastoma PDX Models	Anti-proliferative Activity	34 nM to 1608 nM	
Diffuse Midline Glioma (DMG) Cells	Cell Proliferation	0.6-7 μM	[2]

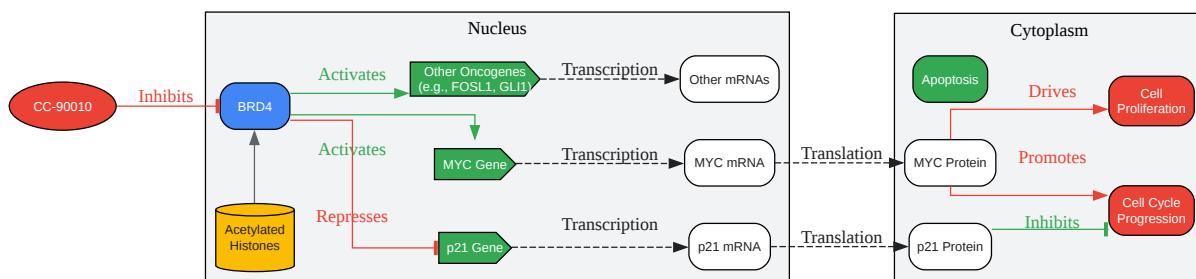
Preclinical Pharmacokinetics

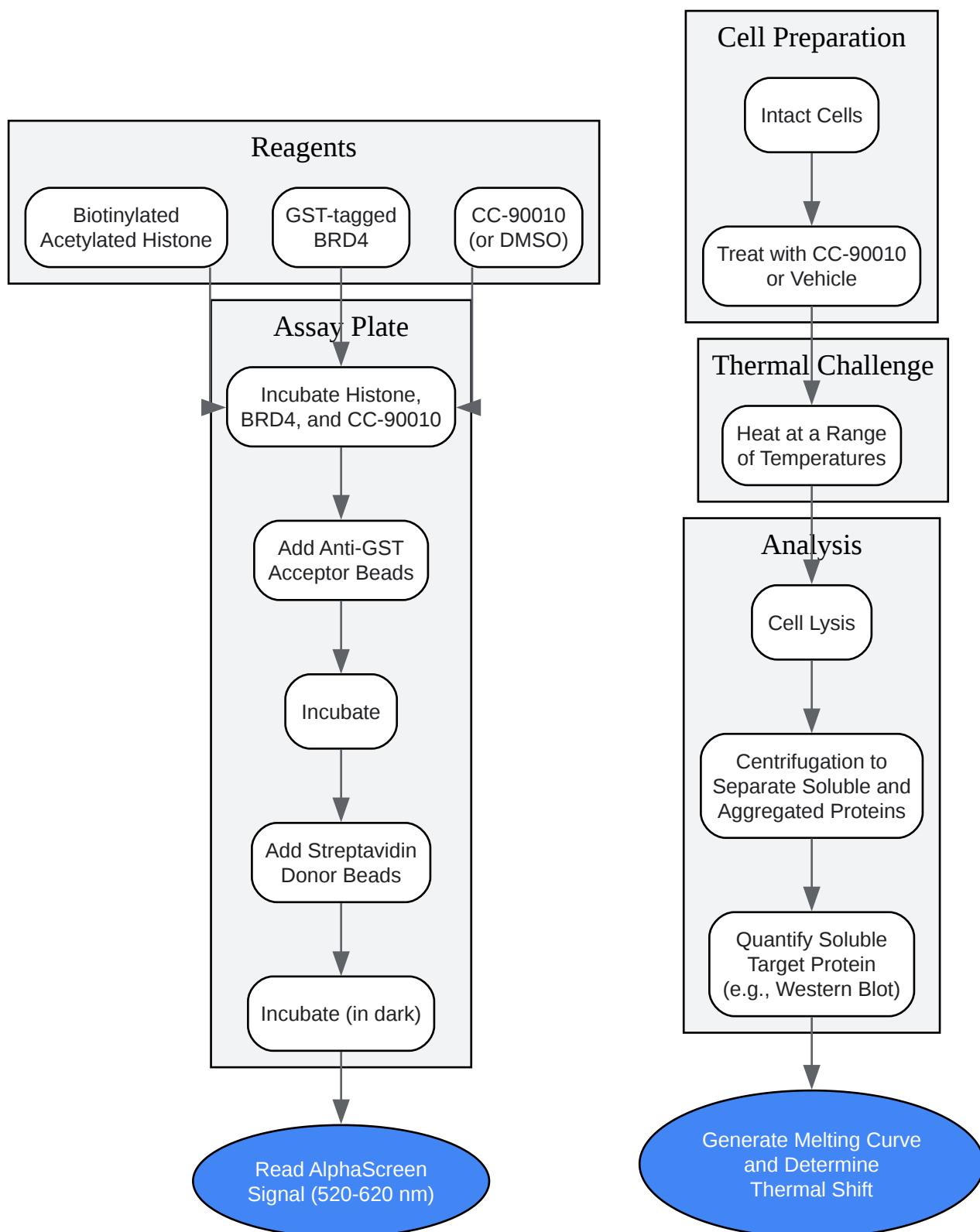
Preclinical pharmacokinetic studies in rats and dogs have shown that **CC-90010** has low systemic clearance (approximately 5% to 13% of liver blood flow) and a volume of distribution suggesting good tissue penetration.[\[1\]](#) The oral bioavailability was found to be moderate to high in these species.[\[1\]](#)

Table 2: Preclinical Pharmacokinetic Parameters of **CC-90010**

Species	Administration	Key Findings	Reference
Sprague-Dawley Rats	Oral & IV	Low systemic clearance. Volume of distribution suggests tissue penetration.	[1]
Beagle Dogs	Oral & IV	Low systemic clearance. Volume of distribution suggests tissue penetration.	[1]

In Vivo Efficacy in Xenograft Models


CC-90010 has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models, most notably in glioblastoma.[\[5\]](#) It has shown efficacy both as a monotherapy and in combination with standard-of-care agents like temozolomide. The ability of **CC-90010** to penetrate the blood-brain barrier is a key feature contributing to its activity in brain tumor models.[\[1\]](#)


Mechanism of Action

CC-90010 exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[\[1\]](#) This leads to the transcriptional repression of BET-dependent genes, including critical oncogenes and cell cycle regulators.

Signaling Pathway

The primary mechanism of action of **CC-90010** involves the disruption of the BRD4-MYC axis. [\[1\]](#) BRD4 is a key activator of MYC transcription. By inhibiting BRD4, **CC-90010** leads to a rapid downregulation of MYC mRNA and protein levels. This, in turn, affects a multitude of downstream cellular processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [scientiasalut.gencat.cat](#) [scientiasalut.gencat.cat]
- 2. [medchemexpress.com](#) [medchemexpress.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [benchchem.com](#) [benchchem.com]
- 5. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of CC-90010 (Trotabresib): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574583#investigating-the-discovery-and-development-of-cc-90010>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com